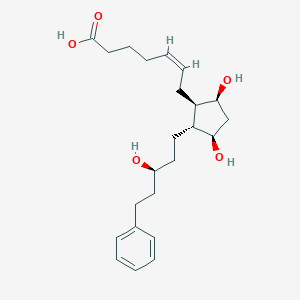

(15S)-Latanoprost Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19-,20-,21+,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPFPERDNWXAGS-PUJPTKFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@@H](CCC2=CC=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471556 |

Source

|

| Record name | 15-epi-Latanoprost Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41639-84-3 |

Source

|

| Record name | 5-Heptenoic acid, 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-, [1R-[1α(Z),2β(S*),3α,5α]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41639-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-epi-Latanoprost Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Determinants of FP Receptor Activation: A Technical Analysis of (15S)-Latanoprost Acid

Introduction & Pharmacological Context

Latanoprost is an isopropyl ester prodrug utilized globally as a first-line therapeutic for open-angle glaucoma and ocular hypertension. Upon penetrating the cornea, it undergoes esterase-mediated hydrolysis to yield its biologically active form, (15R)-latanoprost acid[1]. This active metabolite is a highly selective agonist of the prostaglandin F (FP) receptor, which mediates the outflow of aqueous humor to reduce intraocular pressure (IOP)[2].

However, the therapeutic efficacy of latanoprost is strictly dependent on its C-15 stereochemistry[1]. During active pharmaceutical ingredient (API) synthesis—specifically the reduction of a ketone intermediate—an inversion of the hydroxyl group can occur, generating the (15S)-latanoprost epimer (also known as 15-epi-latanoprost)[1]. This whitepaper provides a deep dive into the pharmacology of this process-related impurity, detailing how the (15S) configuration fundamentally alters FP receptor binding affinity, Gq-coupled signal transduction, and downstream physiological responses.

Structural Pharmacology: The C-15 Stereocenter

The FP receptor is a Class A G-protein-coupled receptor (GPCR) that preferentially binds F-series prostaglandins[3]. Recent cryo-electron microscopy (cryo-EM) structures of the FP receptor in complex with latanoprost acid and Gq proteins have elucidated the precise mechanisms of ligand recognition[3].

The lower α-chain and the C-15 hydroxyl group of latanoprost acid are critical for anchoring the ligand within the transmembrane (TM) binding pocket. The standard (15R) configuration allows for optimal hydrogen bonding with conserved amino acid residues in TM7 and TM1[3]. When this stereocenter is inverted to the (15S) configuration, the spatial orientation of the hydroxyl group shifts, disrupting this highly specific hydrogen-bonding network. This steric mismatch and loss of optimal binding contacts result in a significantly attenuated binding affinity for the FP receptor[1].

Quantitative Binding and Functional Data

The pharmacological impact of the C-15 inversion is best illustrated through comparative binding and functional assays. While (15R)-latanoprost acid exhibits high affinity and potent functional activity at the FP receptor, the (15S) epimer demonstrates a marked reduction in both metrics.

Table 1: Comparative in vitro pharmacology of Latanoprost Acid epimers at the FP Receptor

| Compound | Target Receptor | Assay Type | Value (nM) | Reference |

| (15R)-Latanoprost acid | FP Receptor (Cat Iris) | Binding (IC₅₀) | 3.6 | [4] |

| (15S)-Latanoprost acid | FP Receptor (Cat Iris) | Binding (IC₅₀) | 24.0 | [4] |

| (15R)-Latanoprost acid | FP Receptor (Cloned) | Binding (Kᵢ) | ~98.0 | [5] |

| (15R)-Latanoprost acid | FP Receptor (Cultured Cells) | Functional (EC₅₀) | 32 - 124 | [5] |

Note: The ~7-fold drop in IC₅₀ (from 3.6 nM to 24 nM) underscores the necessity of strict stereochemical control during synthesis, as a 3 μg dose of 15(S)-latanoprost yields only a minimal 1 mmHg reduction in IOP in normotensive models[4].

Mechanism of Action: FP Receptor Signaling Cascade

Despite its reduced affinity, when (15S)-latanoprost acid occupies the FP receptor at high enough concentrations, it triggers the canonical Gq/11-coupled signal transduction pathway[1],[2]. The causality of this signaling cascade is as follows:

-

G-Protein Activation: Ligand binding induces a conformational shift in the FP receptor, promoting the exchange of GDP for GTP on the Gαq subunit[3].

-

Phospholipase C (PLC) Activation: The active Gαq-GTP complex dissociates and activates the effector enzyme Phospholipase C (PLCβ)[1].

-

Second Messenger Generation: PLCβ hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂), cleaving it into two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG)[1].

-

Calcium Mobilization: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering a rapid release of stored Ca²⁺ into the intracellular space[2].

-

Physiological Remodeling: The transient spike in intracellular calcium, combined with DAG-mediated activation of Protein Kinase C (PKC), upregulates the secretion of matrix metalloproteinases (MMPs)[2]. These enzymes degrade the extracellular matrix within the ciliary muscle, widening the interstitial spaces and facilitating increased uveoscleral outflow of aqueous humor[1],[2].

Fig 1: Gq/11-coupled signaling cascade of (15S)-latanoprost acid via the FP prostaglandin receptor.

Experimental Methodologies: Self-Validating Protocols

To rigorously quantify the pharmacological differences between the 15(R) and 15(S) epimers, drug development professionals rely on self-validating in vitro assays. The following protocols detail the exact methodologies for determining binding affinity (Kᵢ) and functional potency (EC₅₀).

Radioligand Competitive Binding Assay

Purpose: To determine the equilibrium dissociation constant (Kᵢ) of (15S)-latanoprost acid at the FP receptor[6].

Causality & Logic: This assay utilizes [³H]-PGF₂α, the endogenous ligand with high affinity for the FP receptor. By introducing varying concentrations of the unlabeled (15S) epimer, we measure its ability to competitively displace the radioligand. A self-validating control using a saturating concentration of unlabeled PGF₂α is included to define non-specific binding (NSB), ensuring that the measured radioactivity strictly represents specific FP-receptor interactions.

Step-by-Step Protocol:

-

Membrane Preparation: Isolate cell membranes from a stable cell line recombinantly expressing the human FP receptor (e.g., HEK293 or CHO cells). Suspend in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂).

-

Reaction Assembly: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-PGF₂α, and varying concentrations (10⁻¹¹ to 10⁻⁴ M) of the test compound ((15S)-latanoprost acid).

-

NSB Control: In parallel control wells, add 10 µM of unlabeled PGF₂α alongside the radioligand and membranes to determine non-specific binding.

-

Equilibration: Incubate the plate at 25°C for 60 minutes to allow the competitive binding to reach thermodynamic equilibrium.

-

Filtration & Wash: Rapidly filter the reaction mixtures through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine to minimize non-specific adherence). Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Add liquid scintillation cocktail to the filters and measure retained radioactivity using a scintillation counter. Calculate the IC₅₀ using non-linear regression, and convert to Kᵢ using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (FLIPR)

Purpose: To evaluate the functional potency (EC₅₀) of the (15S) epimer[6].

Causality & Logic: Because the FP receptor is strictly Gq-coupled, intracellular calcium release is an immediate, downstream consequence of receptor activation. Fluo-4 AM is a cell-permeable fluorogenic dye that exhibits a massive fluorescence enhancement upon binding free Ca²⁺. Measuring this transient spike in real-time provides a highly sensitive, functional readout. The inclusion of probenecid prevents the dye from being actively pumped out of the cell, validating the consistency of the baseline fluorescence.

Step-by-Step Protocol:

-

Cell Seeding: Seed FP-receptor expressing cells into 384-well black-wall, clear-bottom microplates at a density of 10,000 cells/well. Incubate overnight at 37°C.

-

Dye Loading: Remove the culture media and add 20 µL of Fluo-4 AM loading buffer (supplemented with 2.5 mM probenecid to inhibit organic anion transporters). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

-

Baseline Measurement: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record the baseline fluorescence (Excitation: 488 nm, Emission: 515 nm) for 10 seconds prior to compound addition.

-

Agonist Injection: Utilize the automated liquid handler to inject varying concentrations of (15S)-latanoprost acid. Continuously record fluorescence for 120 seconds to capture the peak of the calcium transient.

-

Data Analysis: Normalize the peak fluorescence response against the maximum response elicited by a saturating dose of the active (15R)-latanoprost acid. Plot the dose-response curve to calculate the EC₅₀.

Fig 2: Step-by-step workflow for the intracellular calcium mobilization assay (FLIPR).

Conclusion

The stereochemistry at the C-15 position of latanoprost acid is a critical determinant of GPCR pharmacology. The inversion to the (15S) epimer disrupts essential hydrogen bonding within the FP receptor's transmembrane pocket, leading to a significant reduction in binding affinity and functional Gq-coupled signal transduction. For drug development professionals, understanding this mechanism of action underscores the necessity of rigorous analytical control and self-validating functional assays to ensure the purity and therapeutic efficacy of commercial latanoprost formulations.

References

-

[5] Sharif, N. A., et al. "Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells." PubMed, 2003. URL: [Link]

-

[3] "Ligand-induced activation and G protein coupling of prostaglandin F2α receptor." Nature Communications (via ResearchGate), 2023. URL: [Link]

-

[2] "Currently available Prostanoids for the Treatment of Glaucoma and Ocular Hypertension: A review." PMC, 2023. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Currently available Prostanoids for the Treatment of Glaucoma and Ocular Hypertension: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Vitro Pharmacological Properties of (15S)-Latanoprost Acid

Executive Summary

Latanoprost is a leading therapeutic agent for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3] It functions as a prodrug, which is rapidly hydrolyzed in vivo by corneal esterases to its biologically active form, (15S)-latanoprost acid.[1][2][3][4] This guide provides a detailed examination of the in vitro pharmacological properties of latanoprost acid, the molecule directly responsible for the therapeutic effect. We will explore its specific interactions with the prostanoid FP receptor, the functional consequences of this interaction, and the downstream signaling cascades it initiates. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular mechanisms underpinning this important therapeutic agent.

Introduction: From Prodrug to Potent Agonist

Latanoprost is a synthetic analog of prostaglandin F2α (PGF2α).[3][5] As an isopropyl ester prodrug, its chemical structure is optimized for increased lipophilicity, which facilitates penetration through the cornea following topical administration.[1][6] Once in the eye, it is completely hydrolyzed into (15S)-latanoprost acid (hereafter referred to as latanoprost acid), which is the active pharmacological entity.[1][2][3] The primary mechanism of action for reducing IOP is by increasing the uveoscleral outflow of aqueous humor.[1][5][7][8] This guide focuses exclusively on the in vitro characterization of latanoprost acid, providing the foundational data that explains its clinical efficacy.

The Molecular Target: The Prostanoid FP Receptor

The principal molecular target for latanoprost acid is the prostanoid F (FP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][3][9] The FP receptor is expressed in various ocular tissues, including the ciliary muscle and trabecular meshwork, which are critical for regulating aqueous humor dynamics.[5][7]

The FP receptor primarily couples to the Gαq/11 family of G proteins.[9][10] Activation of this pathway is the central event that translates the binding of latanoprost acid into a cellular response, ultimately leading to the physiological effect of reduced IOP.

Receptor Binding Profile of Latanoprost Acid

The initial and most fundamental interaction of a drug with its target is binding. The affinity and selectivity of this binding are key determinants of a drug's potency and potential for off-target effects. In vitro radioligand binding assays are the gold standard for quantifying these parameters.[11][12]

Expertise & Rationale: The Competitive Binding Assay

Competitive binding assays are employed to determine the affinity of an unlabeled ligand (the "competitor," in this case, latanoprost acid) for a receptor by measuring its ability to displace a radiolabeled ligand with known affinity. This approach is essential for characterizing new chemical entities and understanding their structure-activity relationships. The output of this assay is the IC50 value (the concentration of competitor that displaces 50% of the radioligand), which is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. A lower Ki value signifies a higher binding affinity.

Quantitative Binding Data

Studies have consistently demonstrated that latanoprost acid is a selective and high-affinity agonist for the FP receptor.[13] It binds with significantly higher affinity to the FP receptor compared to other prostanoid receptors such as EP, DP, IP, and TP receptors.[13]

| Compound | Receptor | Binding Affinity (Ki) | Source |

| (15S)-Latanoprost Acid | FP | 98 nM | [Cayman Chemical, 2023[13]; Sharif et al., 2003[14]] |

| (15S)-Latanoprost Acid | EP1 | 2.06 µM (2060 nM) | [Cayman Chemical, 2023[13]] |

| (15S)-Latanoprost Acid | EP3 | 7.52 µM (7519 nM) | [Cayman Chemical, 2023[13]] |

This table clearly illustrates the selectivity of latanoprost acid for the FP receptor, with binding affinity that is orders of magnitude higher than for other prostanoid receptor subtypes.

Functional Agonism at the FP Receptor

While binding affinity is crucial, it does not guarantee a biological response. Functional assays are required to determine whether the ligand, upon binding, activates the receptor (agonism) and to quantify its potency. For Gαq-coupled receptors like the FP receptor, the most common functional readouts are the mobilization of intracellular calcium ([Ca2+]i) and the production of inositol phosphates (IPs).[10]

Expertise & Rationale: Calcium Mobilization Assays

Activation of the FP receptor and its associated Gαq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium can be measured using fluorescent calcium-sensitive dyes (e.g., Fura-2, Fluo-4, Indo-1).[15][16][17][18] This assay provides a robust, real-time measure of receptor activation with high sensitivity, making it a workhorse in GPCR drug discovery.

Quantitative Functional Data

Latanoprost acid demonstrates potent agonist activity at the FP receptor across various cell types that endogenously or recombinantly express the receptor. The potency is typically measured as the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

| Assay Type | Cell Line / Tissue | Functional Potency (EC50) | Source |

| Phosphoinositide Turnover | Human Ciliary Muscle Cells | 124 nM | [Cayman Chemical, 2023[13]] |

| Phosphoinositide Turnover | Human Trabecular Meshwork Cells | 35 nM | [Cayman Chemical, 2023[13]] |

| Phosphoinositide Turnover | HEK293 cells (human ocular FP) | 45.7 nM | [Cayman Chemical, 2023[13]] |

| Calcium Mobilization | hEP1-5/293-AEQ17 cells (EP1) | 119 nM | [Cayman Chemical, 2023[13]] |

The data confirms that latanoprost acid is a full agonist at the FP receptor, with potencies in the nanomolar range that are consistent with its binding affinity. Note that it also shows functional activity at the EP1 receptor, albeit at a slightly higher concentration.[13][14]

Downstream Signaling Pathways

The binding of latanoprost acid to the FP receptor initiates a well-defined signaling cascade. Understanding this pathway is critical for elucidating the complete mechanism of action.

Caption: FP Receptor Gαq Signaling Pathway.

Pathway Description:

-

Receptor Activation: Latanoprost acid binds to and activates the FP receptor on the cell surface.[1]

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the associated Gαq subunit, causing it to dissociate from the Gβγ dimer.[9][10]

-

PLC Activation: The activated Gαq subunit stimulates membrane-bound phospholipase C (PLC).[9][10]

-

Second Messenger Production: PLC cleaves PIP2 into two second messengers: IP3 and DAG.[9][10]

-

Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, opening calcium channels and causing a rapid efflux of stored Ca2+ into the cytosol.[9][10]

-

PKC Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates various downstream target proteins.

-

Cellular Response: The combined effects of increased intracellular calcium and PKC activation lead to downstream cellular responses, including the remodeling of the extracellular matrix in the ciliary muscle, which is thought to enhance uveoscleral outflow.[2][7]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following sections detail standardized, self-validating protocols for key in vitro assays.

Protocol: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of latanoprost acid for the FP receptor.

Caption: Workflow for a Radioligand Competition Binding Assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in a cold lysis buffer and pellet the membranes by centrifugation.[19] Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-PGF2α), and a range of concentrations of unlabeled latanoprost acid.

-

Incubation: Incubate the plate, often with gentle agitation, to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[19]

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[19] The receptors and bound ligand are trapped on the filter, while the unbound ligand passes through.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound or non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting NSB from total binding. Plot the specific binding against the log concentration of latanoprost acid. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Protocol: Intracellular Calcium Mobilization Assay

This protocol determines the functional potency (EC50) of latanoprost acid.

Methodology:

-

Cell Culture: Seed cells expressing the FP receptor (e.g., HEK293-FP) into a black, clear-bottom 96-well plate and grow to ~90% confluency.[16][18]

-

Dye Loading:

-

Expertise Insight: The choice of dye depends on the instrumentation. Ratiometric dyes like Fura-2 are robust, while single-wavelength dyes like Fluo-4 are common for high-throughput plate readers.[17][18]

-

Aspirate the growth medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) diluted in an appropriate assay buffer (e.g., HBSS with HEPES). Incubate for 30-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified into its active form.[16]

-

-

Washing: Gently wash the cells with assay buffer to remove any extracellular dye.[17]

-

Measurement:

-

Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Establish a stable baseline fluorescence reading for several seconds.

-

Use the instrument's integrated fluidics to add varying concentrations of latanoprost acid to the wells.

-

Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient increase in intracellular calcium.[18][21]

-

-

Trustworthiness Check & Data Analysis:

-

Include negative control wells (buffer addition) to measure baseline drift and positive control wells (e.g., a maximal concentration of PGF2α or a calcium ionophore like ionomycin) to define the maximum response.[15]

-

For each concentration, calculate the peak fluorescence response minus the baseline reading.

-

Plot the response against the log concentration of latanoprost acid and use non-linear regression to fit a dose-response curve and determine the EC50 value.

-

Conclusion

The in vitro pharmacological profile of (15S)-latanoprost acid provides a clear and compelling molecular basis for its clinical utility. Through high-affinity and selective binding to the prostanoid FP receptor, it acts as a potent agonist.[13][14] This agonism triggers the canonical Gαq signaling pathway, leading to the mobilization of intracellular calcium.[9][22] These well-characterized initial steps are responsible for the downstream cellular changes that ultimately increase aqueous humor outflow and reduce intraocular pressure. The robust and reproducible data generated from the standardized in vitro assays detailed in this guide are fundamental to both the initial discovery and the ongoing quality control of this important class of ophthalmic drugs.

References

-

Sharif, N.A., Kelly, C.R., Crider, J.Y., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics. [Link]

-

Latanoprost - Wikipedia. Wikipedia. [Link]

-

Latanoprost: uses, dosing, warnings, adverse events, interactions. MedCentral. [Link]

-

GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

-

Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. PMC. [Link]

-

What is the mechanism of Latanoprost? Patsnap Synapse. [Link]

-

Prostaglandin F receptor - Wikipedia. Wikipedia. [Link]

-

CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

-

Flanagan, C.A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]

-

Chen, Y., et al. (2021). Intracellular Ca2+ flux assay. Bio-protocol. [Link]

-

Real-world impact of latanoprostene bunod ophthalmic solution 0.024% in glaucoma therapy: a narrative review. Frontiers in Medicine. [Link]

-

Patel, S.S., et al. (2024). Latanoprost. StatPearls - NCBI Bookshelf. [Link]

-

Assay of Intracellular Free Calcium in RAW 264.7 Cells Loaded with Fluo-3 (with FLEXstation). AfCS. [Link]

-

Gonzalez, J.E., et al. (2012). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. PMC. [Link]

-

Prostaglandin F2 alpha ELISA Kit (A2469). Antibodies.com. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. [Link]

-

Sandoz Latanoprost Product Monograph. e-lactancia.org. [Link]

-

Prostaglandin F2 alpha ELISA Kits. Biocompare. [Link]

-

Latanoprost: Uses, Side Effects & Dosage. Healio. [Link]

-

Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species. PubMed. [Link]

-

Latanoprost: Structure, Properties, Pharmacology, and Safety. Chemignition Laboratory. [Link]

-

In Vitro Hydrolysis of Latanoprost by Human Ocular Tissues. IOVS | ARVO Journals. [Link]

-

Prostanoid EP3 receptor (IPR000265). InterPro - EMBL-EBI. [Link]

-

Prostanoid receptors: subtypes and signaling. PubMed - NIH. [Link]

-

Signaling pathways initiated by prostanoid release. ResearchGate. [Link]

-

Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. PMC. [Link]

-

Development of a radioimmunoassay for latanoprost and its application in a long-term study in monkeys. PubMed. [Link]

-

Latanoprost-Mediated Calcipressin Accumulation in Human Trabecular Meshwork Cells Occurs Through Calcium Signaling Pathways. IOVS | ARVO Journals. [Link]

-

Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. Prostaglandins. [Link]

-

Latanoprost acid (LA) inhibited calpain activation and calpastatin... ResearchGate. [Link]

-

PRODUCT MONOGRAPH PrBL LATANOPROST. Bausch & Lomb Inc. [Link]

Sources

- 1. Latanoprost - Wikipedia [en.wikipedia.org]

- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. e-lactancia.org [e-lactancia.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 6. Latanoprost: Uses, Side Effects & Dosage | Healio [healio.com]

- 7. medcentral.com [medcentral.com]

- 8. Frontiers | Real-world impact of latanoprostene bunod ophthalmic solution 0.024% in glaucoma therapy: a narrative review [frontiersin.org]

- 9. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. multispaninc.com [multispaninc.com]

- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bu.edu [bu.edu]

- 16. bio-protocol.org [bio-protocol.org]

- 17. labs.pbrc.edu [labs.pbrc.edu]

- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 22. iovs.arvojournals.org [iovs.arvojournals.org]

A Technical Guide to the Metabolic Activation and Systemic Disposition of Latanoprost

Executive Summary

Latanoprost, a cornerstone in the management of open-angle glaucoma and ocular hypertension, is a prostaglandin F2α analogue that exemplifies the success of a prodrug strategy in topical ophthalmic therapy.[1][2] Administered as a lipophilic isopropyl ester, its therapeutic efficacy is entirely dependent on a critical, localized metabolic activation step within the eye. This guide provides an in-depth examination of the metabolic pathway from the inactive latanoprost ester to its pharmacologically active form, (15R)-latanoprost acid. We will dissect the enzymatic processes, anatomical sites of conversion, and the subsequent systemic inactivation and elimination pathways. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers to investigate this biotransformation, ensuring a blend of theoretical knowledge and practical application for professionals in drug development and ophthalmic research.

Latanoprost: From Prodrug to Potent FP Receptor Agonist

Latanoprost is a synthetic derivative of prostaglandin F2α, ingeniously modified to enhance its therapeutic profile.[2][3] The primary modification is the esterification of the C-1 carboxyl group with an isopropyl moiety, which increases its lipophilicity. This chemical alteration is a deliberate design choice to facilitate penetration across the cornea, the primary barrier to intraocular drug delivery.[1][4][5]

Once administered topically, the prodrug itself has minimal pharmacological activity.[6] Its clinical effect is realized only after it undergoes hydrolysis to its active metabolite, latanoprost acid. This free acid is a potent and selective agonist for the prostanoid FP receptor.[4][7] Activation of FP receptors in the ciliary muscle and other ocular tissues leads to a remodeling of the extracellular matrix, which in turn increases the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure (IOP).[1][4][7]

A Critical Note on Stereochemistry: (15R) vs. (15S) Configuration

It is essential to clarify the stereochemistry at the C-15 position. The clinically utilized and pharmacologically active form of latanoprost is the (15R)-epimer. The conversion product is therefore (15R)-latanoprost acid . The (15S)-latanoprost form is a stereoisomer that is typically considered an impurity in pharmaceutical preparations and is not the intended active metabolite.[5][8] This guide focuses on the metabolic pathway of the administered drug, (15R)-latanoprost, to its active acid form.

The Primary Metabolic Pathway: Bioactivation in Ocular Tissues

The conversion of latanoprost to latanoprost acid is a rapid and efficient single-step enzymatic reaction.

The Hydrolysis Reaction: Unleashing the Active Moiety

The core metabolic event is the hydrolysis of the isopropyl ester bond, which releases the free carboxylic acid. This process is catalyzed by endogenous esterase enzymes that are abundantly present in ocular tissues.[1][7][9][10]

Caption: Bioactivation of Latanoprost via corneal esterase-mediated hydrolysis.

Anatomical Sites of Metabolism

While latanoprost is absorbed systemically to a small extent, its therapeutic activation occurs locally within the eye.

-

The Cornea: The cornea is the primary site of this bioactivation.[1][4][10] Its rich supply of esterases ensures that most of the drug penetrating the eye is rapidly converted. The cornea effectively acts as a depot, slowly releasing the active latanoprost acid into the aqueous humor.[10]

-

Other Ocular Tissues: Studies on human ocular tissues have demonstrated that other tissues also possess significant hydrolytic capabilities. When normalized for tissue weight, the rate of latanoprost hydrolysis is highest in the choroid, followed by the ciliary body, cornea, and conjunctiva, which have roughly similar rates.[11] The aqueous humor itself shows minimal to no hydrolytic activity.[11]

Peak concentrations of latanoprost acid in the aqueous humor are typically observed approximately two hours after topical administration.[1][7][12]

Systemic Inactivation and Elimination

Latanoprost acid that reaches the systemic circulation is quickly inactivated and eliminated, minimizing the risk of systemic side effects.

Pharmacokinetics of Elimination

The elimination of latanoprost acid from human plasma is exceptionally rapid, with a half-life of only about 17 minutes after both topical and intravenous administration.[1][7][9][12] This rapid clearance is a key safety feature of the drug.

Hepatic β-Oxidation: The Main Inactivation Pathway

The primary site for the systemic metabolism of latanoprost acid is the liver.[1][6][9] The metabolic process is analogous to the endogenous catabolism of fatty acids: β-oxidation.[9][12][13] This pathway involves the sequential shortening of the carboxylic acid (alpha) chain of the molecule.

The main metabolites produced are the 1,2-dinor- and 1,2,3,4-tetranor-latanoprost acid .[1][9][14] These metabolites are pharmacologically inactive and are then excreted from the body.

Excretion

Following hepatic β-oxidation, the inactive metabolites are primarily eliminated via the kidneys.[1][9][14] Studies show that approximately 88% of a topically administered dose is recovered in the urine as metabolites.[1][9]

Caption: Complete metabolic pathway of latanoprost from ocular activation to systemic inactivation.

Methodologies for Studying Latanoprost Metabolism

Investigating the metabolic fate of latanoprost requires robust and validated methodologies. The following protocols provide a framework for such studies.

Protocol 4.1: In Vitro Analysis of Latanoprost Hydrolysis in Ocular Tissues

This protocol is designed to determine the rate of latanoprost hydrolysis in various ocular tissues, providing insight into the primary sites of bioactivation.[11]

Objective: To quantify the conversion of latanoprost to latanoprost acid in isolated human or animal ocular tissues.

Methodology:

-

Tissue Procurement & Preparation:

-

Obtain whole eyes from a certified tissue bank, ensuring a short post-mortem time (<24 hours).

-

Under sterile conditions, carefully dissect the eye into its constituent tissues: cornea, conjunctiva, ciliary body, choroid, retina, sclera, and aqueous humor.

-

Divide each tissue into at least two replicates, gently blot to remove excess moisture, and record the wet weight.

-

-

Incubation:

-

Place each tissue replicate into a separate incubation tube containing a pre-warmed (37°C) physiological buffer. Rationale: Glutathione-bicarbonated Ringer's (GBR) buffer at pH 7.4 is an excellent choice as it mimics the ocular environment and supports tissue viability.[11]

-

Spike each tube with a stock solution of latanoprost to achieve a final concentration of 20 μM. Rationale: This concentration is high enough for accurate detection but low enough to be pharmacologically relevant.[11]

-

Incubate the tubes at 37°C in a shaking water bath.

-

-

Sample Collection:

-

Collect aliquots of the incubation buffer at predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

-

Immediately quench the enzymatic reaction in the collected aliquots by adding an equal volume of cold acetonitrile containing an appropriate internal standard.

-

-

Analysis:

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentrations of latanoprost and latanoprost acid using a validated LC-MS/MS method (see Protocol 4.2).

-

-

Data Interpretation:

-

Plot the disappearance of the parent drug (latanoprost) and the formation of the metabolite (latanoprost acid) over time.

-

Calculate the rate of hydrolysis and normalize it to the tissue weight to compare the metabolic capacity of different tissues.

-

Protocol 4.2: A Validated HPLC-UV Method for Quantification

While LC-MS/MS is ideal for biological matrices, a robust HPLC-UV method is often required for quality control of pharmaceutical formulations.[15]

Objective: To accurately quantify latanoprost in a drug product.

Methodology:

-

Chromatographic System:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm particle size) or equivalent. Rationale: A C18 column provides excellent reversed-phase separation for moderately nonpolar molecules like latanoprost.[15]

-

Column Temperature: 25°C.

-

-

Mobile Phase & Elution:

-

Composition: A mixture of acetonitrile and water (70:30, v/v) containing 0.1% v/v trifluoroacetic acid (TFA), adjusted to pH 3.0. Rationale: TFA acts as an ion-pairing agent to improve peak shape and the acidic pH ensures the carboxyl group of any latanoprost acid degradant is protonated.[15]

-

Flow Rate: 1.0 mL/min.

-

Mode: Isocratic.

-

-

Detection:

-

Wavelength: 210 nm. Rationale: Latanoprost lacks a strong chromophore, requiring detection at a low UV wavelength for adequate sensitivity.[8]

-

-

Sample Preparation:

-

Validation (per ICH Guidelines):

-

Linearity: Establish a calibration curve over the desired concentration range.

-

Accuracy & Precision: Perform recovery studies and assess intra- and inter-day variability.

-

Specificity: Analyze placebo formulations and conduct forced degradation studies (acid, base, oxidation, heat, light) to ensure no interference from excipients or degradants.

-

Caption: Experimental workflow for in vitro analysis of latanoprost metabolism.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters associated with the metabolism and disposition of latanoprost.

| Parameter | Value | Biological Context | Source(s) |

| Time to Peak Concentration (Tmax) | ~2 hours | Time to reach maximum active drug concentration in the aqueous humor after topical dose. | [1][4][7] |

| Peak Concentration (Cmax) | 15-30 ng/mL | Maximum concentration of latanoprost acid achieved in the aqueous humor. | [14][16] |

| Plasma Half-Life (t½) | ~17 minutes | Rapid elimination of active latanoprost acid from systemic circulation. | [1][9][12] |

| Systemic Clearance | ~7 mL/min/kg | High clearance rate, primarily driven by hepatic metabolism. | [1][7][9] |

| Urinary Recovery | ~88% (of topical dose) | The vast majority of the drug is eliminated via the kidneys as inactive metabolites. | [1][9] |

Conclusion

The metabolic pathway of latanoprost is a paradigm of rational ophthalmic drug design. Its success hinges on a targeted, localized bioactivation process within the eye, transforming the inactive ester prodrug into the potent latanoprost acid. This is immediately followed by a rapid and efficient systemic inactivation pathway, primarily through hepatic β-oxidation, which ensures a favorable safety profile by minimizing systemic exposure to the active drug. A thorough understanding of this pathway, from the esterases in the cornea to the metabolic enzymes in the liver, is crucial for the development of next-generation ocular therapies. Future research may focus on identifying the specific esterase isozymes responsible for hydrolysis to better predict inter-patient variability and to inform the design of novel prodrugs with tailored activation kinetics.

References

-

StatPearls. (2024). Latanoprost. NCBI Bookshelf. Available from: [Link]

-

ARVO Journals. (2012). In Vitro Hydrolysis of Latanoprost by Human Ocular Tissues. IOVS. Available from: [Link]

-

Wikipedia. (n.d.). Latanoprost. Available from: [Link]

-

FDA AccessData. (n.d.). Xalatan (latanoprost) Ophthalmic Solution, Labeling Revision. Available from: [Link]

-

PubMed. (2002). Ocular and systemic pharmacokinetics of latanoprost in humans. Available from: [Link]

-

ResearchGate. (n.d.). Ocular and Systemic Pharmacokinetics Of Latanoprost in Humans. Available from: [Link]

-

Ovid. (n.d.). Latanoprost : Drugs & Aging. Available from: [Link]

-

ResearchGate. (n.d.). Pharmacokinetics of Latanoprost in the Cynomolgus Monkey. Available from: [Link]

-

FDA AccessData. (n.d.). (latanoprost ophthalmic solution) 0.005% (50 µg/mL). Available from: [Link]

-

Healio. (2025). Latanoprost: Uses, Side Effects & Dosage. Available from: [Link]

-

Science Alert. (n.d.). Molecular Modelling Analysis of the Metabolism of Latanoprost. Available from: [Link]

-

MedCentral. (n.d.). Latanoprost: uses, dosing, warnings, adverse events, interactions. Available from: [Link]

-

Frontiers. (n.d.). Real-world impact of latanoprostene bunod ophthalmic solution 0.024% in glaucoma therapy: a narrative review. Available from: [Link]

-

FDA AccessData. (n.d.). Xalatan® latanoprost ophthalmic solution 0.005% (50 μg/mL). Available from: [Link]

-

PubMed. (2008). Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review. Available from: [Link]

-

MDPI. (2025). Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. Available from: [Link]

-

AKJournals. (n.d.). Simple, fast, and sensitive isocratic high-performance liquid chromatography method for the quantification of latanoprost. Available from: [Link]

-

ResearchGate. (n.d.). Pharmacokinetics of Latanoprost in the Cynomolgus Monkey. Available from: [Link]

-

RSC Publishing. (2010). A versatile LC method for the simultaneous quantification of latanoprost, timolol and benzalkonium chloride and related substances in the presence of their degradation products in ophthalmic solution. Available from: [Link]

-

Ento Key. (2016). The Pharmacology of Prostaglandin Analogues. Available from: [Link]

Sources

- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. healio.com [healio.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments [mdpi.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Latanoprost - Wikipedia [en.wikipedia.org]

- 13. ovid.com [ovid.com]

- 14. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. akjournals.com [akjournals.com]

- 16. researchgate.net [researchgate.net]

Stereochemical Architecture and Pharmacological Profiling of (15S)-Latanoprost Acid

Executive Summary

Latanoprost is a foundational prostaglandin F2α (PGF2α) analogue utilized globally for the management of open-angle glaucoma and ocular hypertension. While the clinical efficacy of the active pharmaceutical ingredient (API) relies on its specific stereochemical configuration, the synthesis and degradation of this molecule inevitably produce stereoisomeric impurities. Among these, (15S)-latanoprost acid (also known as 15-epi-latanoprost acid) is the most critical.

As a Senior Application Scientist, I present this whitepaper to deconstruct the stereochemical nuances, structure-activity relationships (SAR), and analytical methodologies surrounding (15S)-latanoprost acid. This guide is designed for drug development professionals who require a rigorous understanding of why stereocenter inversion at C15 dictates receptor affinity and how to robustly isolate this epimer in quality control workflows.

Stereochemical Architecture & The CIP Priority Shift

To understand (15S)-latanoprost acid, one must first understand the nomenclature anomaly that occurs between natural prostaglandins and synthetic analogues like latanoprost.

The Cahn-Ingold-Prelog (CIP) Inversion Phenomenon

In endogenous PGF2α, the C15 hydroxyl group is in the (S) configuration. The active form of latanoprost was designed to mimic this exact 3D spatial geometry to perfectly dock into the Prostaglandin FP receptor. However, the clinically active latanoprost is designated as (15R) .

This apparent contradiction is due to a shift in CIP priority rules caused by structural modifications in the latanoprost molecule:

-

Saturation of the 13,14-double bond: In natural PGF2α, C14 is part of a double bond (=CH-), giving the alpha chain (towards the cyclopentane ring) higher priority. In latanoprost, this bond is reduced to a single bond (-CH2-).

-

Addition of the 17-phenyl ring: The omega chain in latanoprost terminates in a bulky phenyl ring.

When assigning priorities at C15 in latanoprost:

-

Priority 1: -OH group.

-

Priority 2: Omega chain (-CH2-CH2-Phenyl). The C17 carbon is attached to an aromatic C18, which counts as being bonded to three carbons (C, C, C).

-

Priority 3: Alpha chain (-CH2-CH2-Cyclopentyl). The C13 carbon is attached to C12, which is bonded to two carbons and one hydrogen (C, C, H).

-

Priority 4: -H atom.

Because the omega chain now outranks the alpha chain, the CIP assignment flips from S to R despite the spatial orientation remaining identical to natural PGF2α. Consequently, (15S)-latanoprost acid is the inverted epimer (15-epi-latanoprost), possessing a spatial geometry that deviates from the natural ligand .

IUPAC Nomenclature Translation

In standard IUPAC naming, the prostaglandin C15 stereocenter corresponds to the C3 position of the pentyl chain.

-

Active Latanoprost Acid (15R): (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid

-

(15S)-Latanoprost Acid: (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid

Pharmacodynamics: FP Receptor SAR

The inversion of the C15 hydroxyl group in (15S)-latanoprost acid causes significant steric clashes and suboptimal hydrogen bonding within the binding pocket of the Prostaglandin FP receptor. This geometric mismatch drastically reduces the molecule's pharmacological efficacy.

Quantitative Data Presentation

The following table summarizes the comparative pharmacodynamics between the active 15R epimer and the 15S impurity, highlighting the critical nature of chiral purity in API manufacturing , .

| Pharmacological Parameter | Latanoprost Acid (15R) | 15(S)-Latanoprost Acid |

| FP Receptor Binding Affinity (IC50) | 3.6 nM | 24 nM |

| IOP Reduction (3 μg dose, cynomolgus monkeys) | High efficacy (Standard) | 1 mmHg reduction (Suboptimal) |

| IUPAC Pentyl Chain Stereocenter | (3R) | (3S) |

| Role in Drug Development | Active Pharmaceutical Ingredient | Monitored Impurity / SAR Probe |

Receptor Signaling Pathway Visualization

Fig 1: FP Receptor signaling cascade showing differential binding of latanoprost acid epimers.

Analytical & Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific mechanistic choices to guarantee accurate data generation.

Protocol 1: Chromatographic Separation of 15(S)-Latanoprost Acid (HPLC)

Because the C15 stereocenter is located on a highly flexible aliphatic chain, the physicochemical differences between the 15R and 15S diastereomers are minimal. Standard achiral C18 columns often fail to achieve baseline resolution. A chiral stationary phase is required to exploit subtle spatial interactions.

Workflow:

-

Column Selection: Utilize an Amylose-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 μm). Causality: The helical structure of the amylose derivative provides chiral recognition pockets that differentially interact with the inverted C15 hydroxyl group.

-

Mobile Phase Preparation: Mix Hexane / Isopropanol / Trifluoroacetic acid (TFA) at an 85:15:0.1 (v/v/v) ratio. Causality: TFA is critical; it suppresses the ionization of the carboxylic acid moiety on latanoprost acid, preventing peak tailing and ensuring sharp, quantifiable peaks.

-

System Parameters: Set flow rate to 1.0 mL/min and column temperature strictly to 25°C. Temperature control is vital as chiral recognition is highly thermodynamically dependent.

-

Detection: UV detection at 210 nm.

-

Validation: Inject a system suitability standard containing a 50:50 mix of 15R and 15S epimers. Proceed only if the resolution factor ( Rs ) is ≥1.5 .

Protocol 2: Radioligand Binding Assay for FP Receptor Affinity

This protocol determines the exact IC50 values (as shown in the table above) using a classical ex vivo model.

Workflow:

-

Membrane Preparation: Isolate cat iris sphincter muscles. Causality: Feline iris sphincter tissue is utilized because its FP receptor density and homology closely mimic the human ciliary body, making it the gold standard for glaucoma drug screening .

-

Homogenization: Homogenize tissue in ice-cold Tris-HCl buffer (pH 7.4) fortified with a protease inhibitor cocktail. Centrifuge at 100,000 x g for 60 minutes to pellet the membrane fraction.

-

Incubation: In a 96-well plate, combine the membrane suspension, 1 nM of [3H] -Prostaglandin F2α (the radioligand), and varying concentrations of (15S)-latanoprost acid ( 10−11 to 10−5 M).

-

Equilibration: Incubate at 25°C for 60 minutes. Causality: This specific time-temperature pairing ensures the binding kinetics reach a steady-state equilibrium without degrading the receptor proteins.

-

Separation & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.1% Polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic ligand. Transfer filters to vials, add scintillation cocktail, and quantify radioactivity to calculate the IC50 via non-linear regression.

References

-

PubChem. "Latanoprost acid | C23H34O5 | CID 6441636". National Institutes of Health (NIH).[Link]

Title: A Robust Chiral HPLC Method for the Baseline Separation of (15S)-Latanoprost Acid Epimers

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

Latanoprost, a leading therapeutic agent for glaucoma, is an isopropyl ester prodrug that is hydrolyzed in vivo to its active form, latanoprost acid.[1] The pharmacological efficacy of latanoprost acid is critically dependent on its stereochemistry, specifically the R-configuration at the C-15 position. During synthesis, the undesired (15S)-epimer, a diastereomer with significantly reduced biological activity, can form as a process-related impurity.[1] Ensuring the stereochemical purity of the active pharmaceutical ingredient (API) is therefore paramount for drug quality, safety, and efficacy. This application note details the development and validation of a highly selective, robust, and reliable chiral High-Performance Liquid Chromatography (HPLC) method for the baseline separation and quantification of (15R)-latanoprost acid and its (15S)-epimer. The developed method utilizes a reversed-phase chiral stationary phase, providing a direct and efficient analytical solution for researchers, quality control analysts, and drug development professionals.

Introduction: The Analytical Challenge

Latanoprost acid is a synthetic analogue of prostaglandin F2α.[2] Its structure contains multiple chiral centers, leading to the potential for various stereoisomers. The C-15 hydroxyl group is a key determinant of its biological activity; the (15R) configuration is responsible for the therapeutic effect, while the (15S)-epimer is considered an impurity. Due to their identical chemical formula and molecular weight, and differing only in the spatial arrangement of the hydroxyl group at a single chiral center, (15R)- and (15S)-latanoprost acid are challenging to separate using conventional achiral HPLC methods.[3] This necessitates the development of a stereoselective method, most effectively achieved through chiral chromatography. This guide explains the causal logic behind the method development strategy, from initial analyte characterization to the final validated protocol.

Analyte Characterization & Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development. Latanoprost acid is a carboxylic acid, a property that heavily influences mobile phase selection.

Table 1: Physicochemical Properties of Latanoprost Acid

| Property | Value / Description | Significance for HPLC Method Development |

|---|---|---|

| Molecular Formula | C₂₃H₃₄O₅[4] | Influences molecular weight and potential interactions with the stationary phase. |

| Molecular Weight | 390.5 g/mol [4] | Relevant for mass spectrometry if used as an alternative detection method. |

| pKa | ~4.88 (estimated for latanoprost)[5] | Critical for controlling ionization state. A mobile phase pH < 3 will ensure the carboxylic acid is protonated, leading to better retention and peak shape on reversed-phase columns. |

| UV Absorbance | Lacks a strong chromophore. | Requires detection at a low wavelength, typically around 200-210 nm, to achieve adequate sensitivity.[6][7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol and acetonitrile.[5][8] | Guides the choice of diluents for sample and standard preparation, ensuring compatibility with the mobile phase. |

HPLC Method Development Strategy

The goal is to achieve baseline separation (Resolution > 1.5) between the (15R) and (15S) epimers in a reasonable runtime. The following diagram illustrates the logical workflow employed.

Caption: Logical workflow for HPLC method development.

Rationale for Mode and Column Selection

-

Chromatographic Mode: Chiral Reversed-Phase HPLC was selected. While normal-phase chromatography can be effective for isomer separation, reversed-phase methods are generally preferred in quality control environments for their superior robustness, reproducibility, and compatibility with aqueous samples.[3][9]

-

Chiral Stationary Phase (CSP): The separation of enantiomers and diastereomers relies on the formation of transient, diastereomeric complexes between the analytes and the chiral stationary phase. Polysaccharide-based CSPs are exceptionally versatile for this purpose.[10] Based on literature precedents for separating prostaglandin enantiomers, a cellulose-based CSP, such as the one found in a Chiracel OJ-RH column, was chosen.[11] This type of column has demonstrated success in resolving racemic organic acids under reversed-phase conditions.[11]

Rationale for Mobile Phase Optimization

-

pH Control: As determined from the analyte's pKa, maintaining a low pH is crucial. An aqueous phase acidified to a pH of ~3-4 with an acid like phosphoric or acetic acid ensures that the carboxyl group of latanoprost acid remains in its non-ionized form (-COOH).[6][11] This prevents peak tailing and enhances retention on the C18-like backbone of the reversed-phase CSP.

-

Organic Modifiers: A combination of acetonitrile (ACN) and methanol (MeOH) is often used to modulate selectivity for chiral separations.[12] Acetonitrile typically provides efficiency, while methanol can enhance chiral recognition through its hydrogen-bonding capabilities. The ratio of these solvents to the aqueous phase is systematically varied to optimize the balance between resolution and analysis time.

-

Temperature: Column temperature is a critical parameter in HPLC, especially for chiral separations. It can affect the kinetics of the analyte-CSP interaction. For the separation of prostaglandin epimers, temperatures between 25°C and 40°C have been shown to be effective.[11] A higher temperature was found to improve the resolution for some prostaglandin enantiomers.[11]

Optimized Protocol for Separation of (15S)-Latanoprost Acid Epimers

This protocol has been validated to be a self-validating system through the inclusion of rigorous system suitability criteria.

Instrumentation and Materials

-

HPLC system with a UV or PDA detector.

-

Chiral HPLC Column: Cellulose tris(4-methylbenzoate) immobilized on silica gel (e.g., Chiracel OJ-RH), 150 mm x 4.6 mm, 5 µm particle size.

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Phosphoric Acid (85%)

-

(15R)-Latanoprost Acid and (15S)-Latanoprost Acid reference standards.

Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiracel OJ-RH (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Methanol : Water (pH 3.0 with H₃PO₄) (20:15:65, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

| Sample Diluent | Mobile Phase |

Preparation of Solutions

-

Aqueous Mobile Phase (pH 3.0): Add approximately 0.5 mL of 85% Phosphoric Acid to 1000 mL of HPLC-grade water. Adjust as necessary to achieve a final pH of 3.0.

-

Final Mobile Phase: Mix Acetonitrile, Methanol, and pH 3.0 Water in a 20:15:65 ratio. For example, to make 1000 mL, combine 200 mL of Acetonitrile, 150 mL of Methanol, and 650 mL of pH 3.0 Water. Degas the solution by sonication or vacuum filtration before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of each reference standard ((15R)- and (15S)-Latanoprost Acid) in separate 100 mL volumetric flasks, diluting to volume with the mobile phase.

-

System Suitability Solution (10 µg/mL): Pipette 10 mL of each stock solution into a single 100 mL volumetric flask and dilute to volume with the mobile phase. This solution contains both epimers.

-

Sample Solution: Prepare the sample by dissolving it in the mobile phase to a target concentration of approximately 10 µg/mL of latanoprost acid.

Method Validation and System Suitability

To ensure the trustworthiness and reliability of the results on a day-to-day basis, the following system suitability tests must be performed before any sample analysis.

Table 3: System Suitability Test (SST) Criteria

| Parameter | Acceptance Criterion | Rationale |

|---|---|---|

| Resolution (Rs) | ≥ 1.5 between (15R) and (15S) peaks | Ensures the two epimers are sufficiently separated for accurate quantification. |

| Tailing Factor (T) | ≤ 2.0 for the (15R)-Latanoprost Acid peak | Confirms good peak shape, which is essential for accurate integration. |

| RSD of Peak Area | ≤ 2.0% for 6 replicate injections | Demonstrates the precision and stability of the HPLC system. |

The method should be fully validated according to ICH Q2(R1) guidelines, establishing its specificity, linearity, range, accuracy, precision, and robustness.

Illustrative Diagram: The Molecular Challenge

The following diagram illustrates the relationship between the prodrug, the active drug, and the epimeric impurity, highlighting the subtle structural difference that this HPLC method is designed to resolve.

Caption: Relationship between Latanoprost and its acid epimers.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the separation of (15S)-latanoprost acid epimers. By employing a chiral reversed-phase stationary phase with an optimized acidic mobile phase, this method achieves excellent resolution and robust performance. The detailed explanation of the method development rationale, coupled with the step-by-step protocol and system suitability requirements, equips researchers and quality control analysts with a reliable tool to ensure the stereochemical purity and quality of latanoprost acid.

References

-

Beit-Yannai, E., et al. (1999). Simultaneous determination of prostaglandins (PG) E2, A2 and B2 and stability studies of PGE2 in pharmaceutical preparations by ion-pair reversed phase HPLC. PubMed. Available at: [Link]

-

Terragno, A., et al. (1981). High performance liquid chromatography and UV detection for the separation and quantitation of prostaglandins. Prostaglandins. Available at: [Link]

-

Enesei, M., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Available at: [Link]

-

Srinivas, K., et al. (2023). Method Development and Validation of Latanoprost by using RP-HPLC in Pharmaceutical Formulations. ResearchGate. Available at: [Link]

-

Doneanu, C. E., et al. HPLC analysis of some synthetic prostaglandin compounds of therapeutical interest. ResearchGate. Available at: [Link]

-

Capdevila, J. H., et al. (2006). A New Approach to the Extraction of Prostaglandins 6-Keto-F1α, F2α, E2, and E1 from Gastric Mucosa with Quantitative Analysis by Reverse Phase Liquid Chromatography. Taylor & Francis Online. Available at: [Link]

-

Pauly, A., et al. (2021). Physiochemical properties of latanoprost eye drops. ResearchGate. Available at: [Link]

-

Al-Kinani, A. A., et al. (2018). Chemical structure of latanoprost and its active metabolite-latanoprost acid. ResearchGate. Available at: [Link]

-

Healio. (2025). Latanoprost: Uses, Side Effects & Dosage. Healio. Available at: [Link]

-

Widomski, P., et al. (2006). Validated liquid chromatographic method for analysis of the isomers of latanoprost. AKJournals. Available at: [Link]

-

Enesei, M., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Scilit. Available at: [Link]

-

Enesei, M., et al. (2020). Chiral separation of the optical isomers of PGF1α, R = 1.7. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Latanoprost acid. PubChem. Available at: [Link]

-

Enesei, M., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. ResearchGate. Available at: [Link]

-

Brunnemann, A., et al. (2022). An Evaluation of the Physicochemical Properties of Preservative-Free 0.005% (w/v) Latanoprost Ophthalmic Solutions. MDPI. Available at: [Link]

-

Chemignition Laboratory. (2025). Latanoprost: Structure, Properties, Pharmacology, and Safety. Chemignition. Available at: [Link]

-

Wang, L. (2015). RP-HPLC determination of two stereoisomers in latanoprost eye drop. Journal of Shenyang Pharmaceutical University. Available at: [Link]

-

Gjetja, M., et al. (2025). Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. MDPI. Available at: [Link]

-

Wainer, I. W. (n.d.). Chiral Separations. VTechWorks. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. akjournals.com [akjournals.com]

- 4. Latanoprost acid | C23H34O5 | CID 6441636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Latanoprost: Uses, Side Effects & Dosage | Healio [healio.com]

- 6. RP-HPLC determination of two stereoisomers in latanoprost eye drop [jcpu.cpu.edu.cn]

- 7. mdpi.com [mdpi.com]

- 8. chemignition.com [chemignition.com]

- 9. researchgate.net [researchgate.net]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 11. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Ensuring the Stability of (15S)-Latanoprost Acid During Storage

Welcome to the technical support center for (15S)-Latanoprost Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing thermal degradation and ensuring the stability of (15S)-Latanoprost Acid throughout your experiments.

Understanding the Instability of Latanoprost Acid

(15S)-Latanoprost acid, a potent prostaglandin F2α analog, is a cornerstone in glaucoma research and ophthalmic drug development. However, its complex chemical structure makes it susceptible to degradation from various environmental factors, with temperature being a critical variable.[1][2] Improper storage can lead to the formation of degradation products, compromising the potency and purity of the compound, which in turn can lead to inconsistent experimental results and failed regulatory audits.[1]

The primary degradation pathways for latanoprost include:

-

Hydrolysis: The isopropyl ester group of the latanoprost prodrug is susceptible to hydrolysis, which converts it to the active (15S)-Latanoprost Acid. While this is the intended bioactivation pathway in the cornea, it can also occur during storage under inappropriate pH and temperature conditions, leading to the formation of latanoprost acid as a primary degradant.[3][4]

-

Oxidation: The secondary alcohol group at the C15 position is prone to oxidation, forming 15-keto-latanoprost, another significant degradation product.[3][4]

-

Epimerization: The stereochemistry at the C15 position can invert, leading to the formation of the 15-epi latanoprost diastereomer.[3]

-

Photo-degradation: Latanoprost is sensitive to light, particularly UV radiation, which can accelerate its degradation.[2][3]

This guide will focus on mitigating these degradation pathways, with a special emphasis on preventing thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (15S)-Latanoprost Acid?

For long-term storage, (15S)-Latanoprost Acid active pharmaceutical ingredient (API) should be stored at temperatures between -20°C and -10°C.[1][5] It should be kept in a tightly sealed, light-resistant container to prevent degradation from moisture, air, and light.[1][5]

| Storage Condition | Temperature Range | Duration |

| Long-term | -20°C to -10°C | Up to 36 months[1] |

| Short-term (shipping) | 2°C to 8°C | ≤ 7 days (if validated)[1] |

| Room Temperature | Not recommended | > 24 hours should be avoided[1] |

Q2: How do I handle (15S)-Latanoprost Acid upon receiving a shipment?

Latanoprost acid is typically shipped on dry ice or with gel packs to maintain a cold chain.[1] Upon receipt, immediately transfer the compound to a freezer set to the recommended -20°C to -10°C range. Visually inspect the container for any signs of damage that might compromise the integrity of the seal.

Q3: What are the visible signs of (15S)-Latanoprost Acid degradation?

If not stored correctly, you may observe the following signs of degradation:

-

Discoloration: The compound may change from white or off-white to a yellowish hue.[1]

-

Odor: A slight acidic or rancid odor may be present.[1]

-

Potency Loss: A noticeable decrease in the expected biological activity or a drop in assay potency below 98%.[1]

-

Increased Impurities: Analysis by High-Performance Liquid Chromatography (HPLC) will show an increase in impurity peaks.[1]

Q4: Can I store (15S)-Latanoprost Acid in a solution?

Storing latanoprost acid in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other degradation pathways. If you must prepare a stock solution, it is advisable to:

-

Use a suitable solvent like acetonitrile or methanol.[4]

-

Prepare small aliquots to avoid repeated freeze-thaw cycles.[1]

-

Store the aliquots at -20°C and use them within a short timeframe.

Q5: What type of container is best for storing (15S)-Latanoprost Acid?

(15S)-Latanoprost Acid should be stored in glass or polypropylene vials to prevent chemical interactions.[1] For added protection, especially during shipping, a multi-layered packaging approach is often used, involving sealing the primary container in a poly bag and then in a triple-laminated aluminum bag to protect against light and moisture.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical workflow for troubleshooting.

Issue 1: Inconsistent or lower-than-expected bioassay results.

Possible Cause: Degradation of the (15S)-Latanoprost Acid stock.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent bioassay results.

Step-by-Step Guidance:

-

Verify Storage Conditions: Confirm that your stock solutions and the primary API have been consistently stored at the recommended temperature (-20°C) and protected from light.[3]

-

Prepare Fresh Solutions: If there is any doubt about the storage history, prepare a fresh stock solution from a previously unopened vial of (15S)-Latanoprost Acid.

-

Perform a Purity Check: If you have access to analytical instrumentation, perform an HPLC analysis to check for the presence of known degradation products like latanoprost acid and 15-keto-latanoprost.[3][4]

-

Re-run the Bioassay: Use the freshly prepared and verified stock solution in your bioassay. If the results are now consistent and as expected, the original stock solution had likely degraded.

-

Review Experimental Protocol: If the issue persists, review your entire experimental protocol for other potential sources of variability.

Issue 2: Appearance of unexpected peaks in HPLC chromatogram during stability studies.

Possible Cause: Formation of unknown degradation products or interaction with excipients.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Step-by-Step Guidance:

-

Review Sample Handling: Ensure that samples were not exposed to high temperatures, extreme pH, or prolonged light during preparation and analysis.[3]

-

Compare with Standards: If available, compare the retention times of the unknown peaks with those of known latanoprost degradation product standards.

-

Optimize HPLC Method: Ensure your HPLC method is stability-indicating and capable of separating (15S)-Latanoprost Acid from all potential degradation products.[4][6]

-

Investigate Excipient Compatibility: If your formulation contains excipients, consider the possibility of interactions leading to new degradation products.[7][8] Conduct forced degradation studies on the individual excipients to rule out interference.[9]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for (15S)-Latanoprost Acid

This protocol provides a general framework for a stability-indicating HPLC method. The specific conditions may need to be optimized for your particular instrumentation and formulation.

-

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.[10]

-

Column: A reverse-phase cyano column (e.g., Hypersil BDS CN, 250 x 4.6 mm, 5 µm) is often effective.[6][9]

-

Mobile Phase: A gradient elution using a mixture of a phosphate buffer (pH 3.2), acetonitrile, and methanol is commonly used.[6][9]

-

Detection Wavelength: 210 nm and 295 nm.[9]

-

Sample Preparation:

-

Prepare a stock solution of (15S)-Latanoprost Acid in acetonitrile at a concentration of 50 µg/mL.[4]

-

Dilute the stock solution with the mobile phase to the desired concentration for analysis.

-

-

Validation: The method should be validated according to ICH Q2 guidelines to demonstrate linearity, accuracy, precision, and specificity.[4] Forced degradation studies should be performed to confirm its stability-indicating nature.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[9][11]

-

Acid Hydrolysis: Mix the latanoprost stock solution with 0.1 M HCl and heat at 60°C for 2 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.[3][9]

-

Base Hydrolysis: Mix the latanoprost stock solution with 0.1 M NaOH at room temperature for a specified period. Neutralize with 0.1 M HCl before analysis. Note that strong basic conditions can lead to complete hydrolysis.[4][9]

-

Oxidative Degradation: Treat the latanoprost stock solution with 3% hydrogen peroxide at room temperature for 24 hours, protected from light.[3][9]

-

Thermal Degradation: Expose the solid (15S)-Latanoprost Acid or a solution to elevated temperatures (e.g., 50°C and 70°C) for defined periods.[2]

-

Photodegradation: Expose a solution of (15S)-Latanoprost Acid to UV light, following ICH Q1B guidelines.[12]

References

- Chemignition. (2025, May 16). Stability and Storage Guidelines for Latanoprost API.

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- Scribd. ICH Drug Stability Testing Guidelines | PDF.

- MasterControl. ICH Q1 Stability Testing Guidelines.

- ChemicalBook. (2026, January 31). Latanoprost acid - Safety Data Sheet.

- Slideshare. Ich guideline for stability testing | PPTX.

- RSC Publishing. A versatile LC method for the simultaneous quantification of latanoprost, timolol and benzalkonium chloride and related substances in the presence of their degradation products in ophthalmic solution.

- ResearchGate. Effect of Temperature and Light on the Stability of Latanoprost and its Clinical Relevance.